In Vivo Tumor Uptake and Liver Clearance: Direct Head-to-Head Comparison of CB-TE2A vs. DOTA in a Prostate Cancer Xenograft Model
In a side-by-side preclinical study using ⁶⁴Cu-labeled bombesin analogs in PC-3 prostate cancer xenograft-bearing SCID mice, CB-TE2A-conjugated peptides demonstrated superior tumor targeting and dramatically enhanced clearance from non-target tissues relative to DOTA conjugates [1]. The study directly compared ⁶⁴Cu-CB-TE2A-8-AOC-BBN(7-14)NH₂ and ⁶⁴Cu-DOTA-8-AOC-BBN(7-14)NH₂.
| Evidence Dimension | In vivo tumor uptake at 15 min post-injection |
|---|---|
| Target Compound Data | 6.95 ± 2.27 %ID/g |
| Comparator Or Baseline | DOTA: 4.95 ± 0.91 %ID/g |
| Quantified Difference | 40% higher uptake |
| Conditions | SCID mice bearing PC-3 prostate cancer xenografts; ⁶⁴Cu-labeled bombesin analog |
Why This Matters
Higher initial tumor uptake is essential for achieving diagnostic image contrast and delivering therapeutic radiation doses; this 40% increase can directly reduce the required injected activity and patient radiation burden.
- [1] Garrison, J. C.; Rold, T. L.; Sieckman, G. L.; Figueroa, S. D.; Volkert, W. A.; Jurisson, S. S.; Hoffman, T. J. In Vivo Evaluation and Small-Animal PET/CT of a Prostate Cancer Mouse Model Using 64Cu Bombesin Analogs: Side-by-Side Comparison of the CB-TE2A and DOTA Chelation Systems. J. Nucl. Med. 2007, 48 (8), 1327-1337. DOI: 10.2967/jnumed.107.039487 View Source
